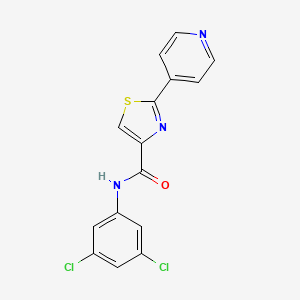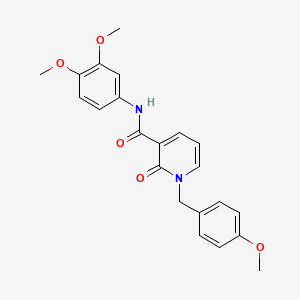
N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, also known as DCTA, is a chemical compound that has potential applications in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Transformation of Derivatives
The compound N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, due to its structure that includes a 1,3-thiazole ring, is relevant to the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles. These derivatives exhibit a range of biological activities including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. The synthesis methods involve metallic derivatives of imidazole and phosphorus halides, among others, and these compounds are a part of many natural molecules and synthetic drugs (Abdurakhmanova et al., 2018).
Role in Optical Sensors
Pyrimidine derivatives, closely related to the pyridinyl part of the molecule, are utilized as exquisite sensing materials and have a range of biological and medicinal applications. These derivatives form both coordination and hydrogen bonds, making them suitable for use as sensing probes. The paper highlighted various pyrimidine-based optical sensors and acknowledged the biological significance of such compounds (Jindal & Kaur, 2021).
Antitumor Activity
Imidazole derivatives, another structurally similar group to the pyridinyl part of the compound, are known for their antitumor activity. Compounds like bis(2-chloroethyl)amino derivatives of imidazole have been studied for their antitumor properties. The structures under consideration are not only significant for new antitumor drugs but also for synthesizing compounds with various biological properties (Iradyan et al., 2009).
Optoelectronic Applications
Quinazolines and pyrimidines, compounds structurally related to the chemical of interest, are utilized in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for developing novel materials like organic light-emitting diodes (OLEDs) and colorimetric pH sensors. These compounds also show potential as photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-14(21)13-8-22-15(20-13)9-1-3-18-4-2-9/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLVPEVALUISAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)
![1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B3134183.png)
![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134211.png)

![2-[(tert-butoxyamino)methylene]-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3134250.png)
![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)
